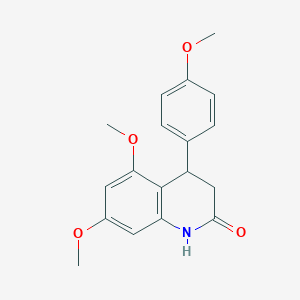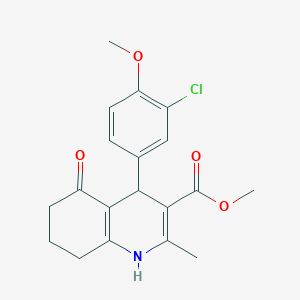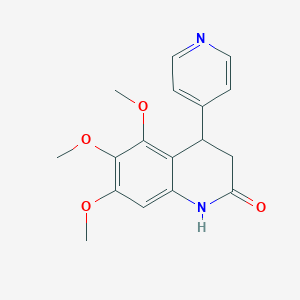![molecular formula C20H21F3N2O B4434598 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
描述
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFPB, is a chemical compound that has been widely used in scientific research. TFPB is a selective antagonist of the G protein-coupled receptor 35 (GPR35) and has been shown to have potential therapeutic applications in various diseases.
作用机制
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide acts as a selective antagonist of GPR35, which is a G protein-coupled receptor that is expressed in various tissues, including the immune system, gastrointestinal tract, and brain. The activation of GPR35 has been shown to be involved in various physiological processes, including inflammation, immune response, and neurotransmitter release. 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide blocks the activation of GPR35 by binding to the receptor and preventing the binding of its natural ligands.
Biochemical and Physiological Effects:
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different systems. In the immune system, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In the gastrointestinal tract, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to reduce the release of neurotransmitters and modulate the gut-brain axis. In the brain, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have potential neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its selectivity for GPR35, which allows for the specific targeting of this receptor. This can help to reduce off-target effects and improve the accuracy of the results. However, one of the limitations of using 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many future directions for the use of 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the treatment of inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to have potential therapeutic applications in cancer, by targeting the tumor microenvironment. Additionally, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have potential neuroprotective effects, which could be useful in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research. Its selectivity for GPR35 makes it a useful tool for studying the physiological processes that are regulated by this receptor. 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the potential of 4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide in these applications.
科学研究应用
4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used in various scientific research studies, including cancer research, inflammatory diseases, and neurological disorders. It has been shown to have potential therapeutic applications in these diseases by targeting GPR35, which is involved in various physiological processes.
属性
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)17-6-2-3-7-18(17)24-19(26)16-10-8-15(9-11-16)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUQTFOITQNWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4434516.png)

![N-(2,4-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4434538.png)
![1-[3-(4-methylphenyl)propanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4434554.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4434562.png)
![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4434571.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)
![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)

![4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)